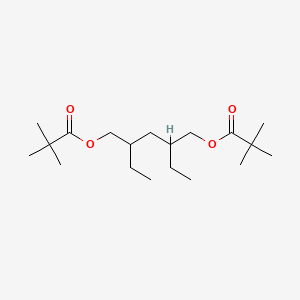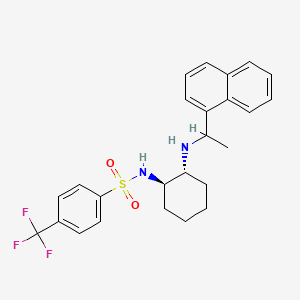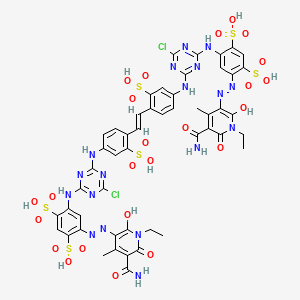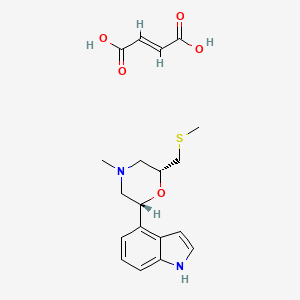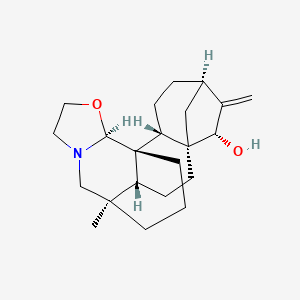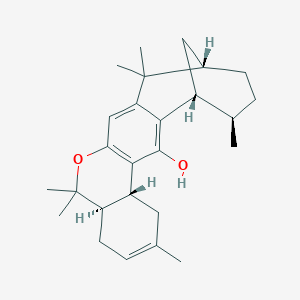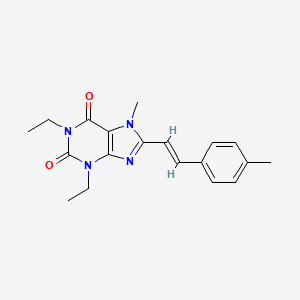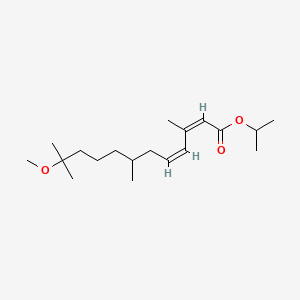
3-Methylfentanyl, (3S,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylfentanyl, (3S,4R)-, is a potent synthetic opioid analgesic. It is an analog of fentanyl and is known for its high potency, estimated to be between 400 and 6000 times stronger than morphine, depending on the isomer used . The compound was first discovered in 1974 and has since been used in various scientific and medical research applications .
準備方法
The synthesis of 3-Methylfentanyl, (3S,4R)-, involves several steps. The process begins with the fractional crystallization of fumarate salt and oxalate salt of the mixture of cis- and trans-N-(3-methyl-4-piperidyl)-aniline. This step yields pure cis-6 x fumarate salt and trans-6 x oxalate salt . The optically pure compounds are then obtained via resolution with D- and L-tartaric acid. The respective reaction of the optically pure compounds with phenylethyl bromide followed by propionylation gives optically active 3-Methylfentanyl .
化学反応の分析
3-Methylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-Methylfentanyl has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Utilized in research on pain management and the development of new analgesics.
Medicine: Investigated for its potential use in anesthesia and pain relief.
Industry: Employed in the synthesis of other fentanyl analogs for research purposes
作用機序
3-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid, dopamine, acetylcholine, and noradrenaline . Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability .
類似化合物との比較
3-Methylfentanyl is similar to other fentanyl analogs, such as:
Fentanyl: The parent compound, known for its high potency and use in pain management.
Carfentanil: An extremely potent analog, used primarily in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Sufentanil: A more potent analog used in surgical anesthesia.
Compared to these compounds, 3-Methylfentanyl is unique due to its high potency and specific isomeric forms, which contribute to its distinct pharmacological profile .
特性
CAS番号 |
53758-20-6 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC名 |
N-[(3S,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22+/m0/s1 |
InChIキー |
MLQRZXNZHAOCHQ-SIKLNZKXSA-N |
異性体SMILES |
CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



